1-methyl-1H-indazole-3-carbaldehyde
Overview
Description
1-Methyl-1H-indazole-3-carbaldehyde is a compound with the molecular formula C9H8N2O . It is also known by other names such as 1-methylindazole-3-carbaldehyde and 1-Methyl-1H-indazole-3-carboxaldehyde .
Molecular Structure Analysis
The molecular weight of 1-methyl-1H-indazole-3-carbaldehyde is 160.17 g/mol . The InChI representation of the molecule isInChI=1S/C9H8N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-6H,1H3
. The Canonical SMILES representation is CN1C2=CC=CC=C2C(=N1)C=O
. Chemical Reactions Analysis
While specific chemical reactions involving 1-methyl-1H-indazole-3-carbaldehyde are not detailed in the retrieved sources, indazole derivatives are known to be important precursors for the synthesis of diverse heterocyclic derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 160.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 34.9 Ų . The Heavy Atom Count is 12 .Scientific Research Applications
Synthesis Methods
1-methyl-1H-indazole-3-carbaldehyde can be synthesized through the ring opening of indole in acid condition, followed by diazotization and cyclization. This method is cost-effective, simple, and suitable for industrial production (Gong Ping, 2012).
Structural Analysis
Structural analysis of 1-methyl-1H-indazole-3-carbaldehyde includes X-ray, FT-IR, FT-Raman, and computational DFT analysis. This compound forms one-dimensional chains through N-H⋅⋅⋅O hydrogen bonds and π•••π interactions. Its molecular interactions and strength of hydrogen bonds are confirmed by various spectroscopic methods and DFT calculations (B. Morzyk-Ociepa et al., 2021).
Antimicrobial Activity
Derivatives of 1-methyl-1H-indazole-3-carbaldehyde, such as 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, show moderate to good antimicrobial activity against bacterial and fungal organisms (M. K. Swamy et al., 2019).
Pharmaceutical Applications
Compounds derived from 1-methyl-1H-indazole-3-carbaldehyde, including various pyrazole and triazole derivatives, display a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These derivatives have potential as inhibitors of bacterial enzymes, such as the E. coli MurB enzyme (Manjunatha Bhat et al., 2016).
Applications in Magnetic Materials
1-methyl-1H-indazole-3-carbaldehyde derivatives have been used in synthesizing high nuclearity Mn(III) clusters exhibiting single-molecule magnetic behavior. This represents a significant advancement in the field of magnetic materials (Dimosthenis P. Giannopoulos et al., 2014).
Future Directions
Indazole-containing derivatives, including 1-methyl-1H-indazole-3-carbaldehyde, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .
properties
IUPAC Name |
1-methylindazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDLGYCLCFKUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428164 | |
Record name | 1-methyl-1H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indazole-3-carbaldehyde | |
CAS RN |
4002-83-9 | |
Record name | 1-Methyl-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4002-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-1H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-indazole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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